
5-Chlorothiophene-2,3,4-tricarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiophene-2,3,4-tricarboxylic Acid is an organic compound that belongs to the class of halogenated thiophenes. This compound is characterized by the presence of a chlorine atom and three carboxylic acid groups attached to a thiophene ring. It is widely used in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,3,4-tricarboxylic Acid can be achieved through several methods. One common approach involves the chlorination of thiophene followed by carboxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chlorothiophene-2,3,4-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophenes
Aplicaciones Científicas De Investigación
5-Chlorothiophene-2,3,4-tricarboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Chlorothiophene-2,3,4-tricarboxylic Acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparación Con Compuestos Similares
Citric Acid: A tricarboxylic acid used in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: A tricarboxylic acid with applications in biochemistry.
Uniqueness: 5-Chlorothiophene-2,3,4-tricarboxylic Acid is unique due to the presence of a chlorine atom and a thiophene ring, which imparts distinct chemical reactivity and properties compared to other tricarboxylic acids. Its halogenated nature makes it particularly useful in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H3ClO6S |
|---|---|
Peso molecular |
250.61 g/mol |
Nombre IUPAC |
5-chlorothiophene-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H3ClO6S/c8-4-2(6(11)12)1(5(9)10)3(15-4)7(13)14/h(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
MWSOPHSTIZGHTI-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=C1C(=O)O)Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



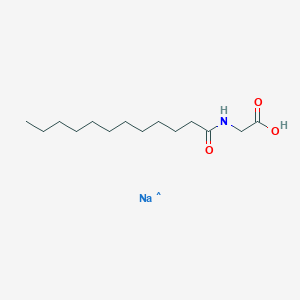
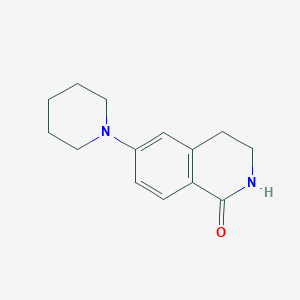
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
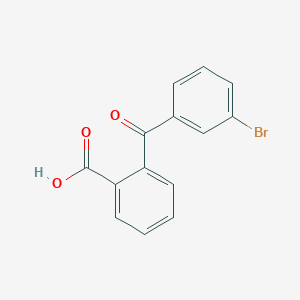
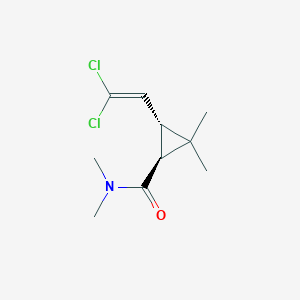
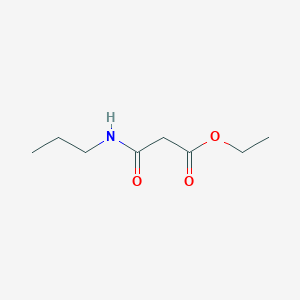
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
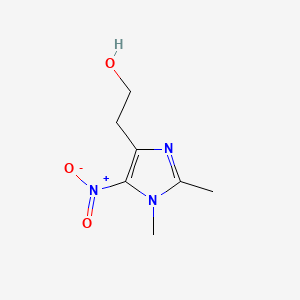
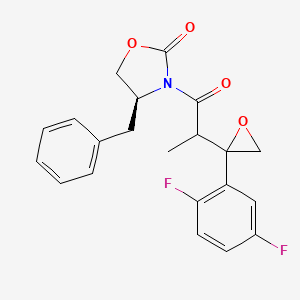
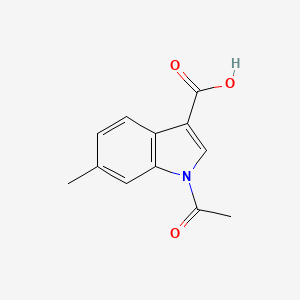
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
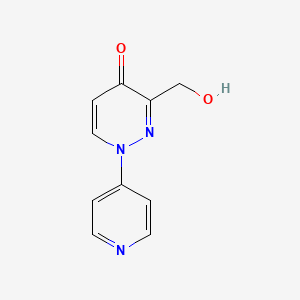
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
